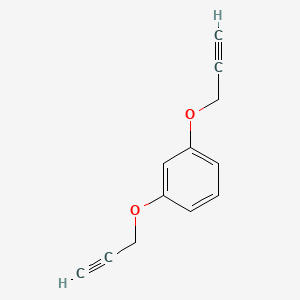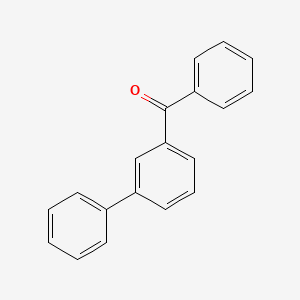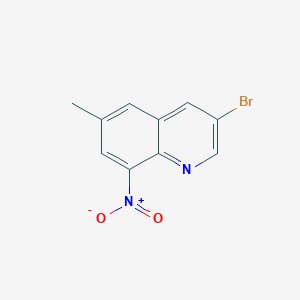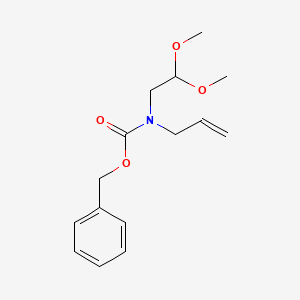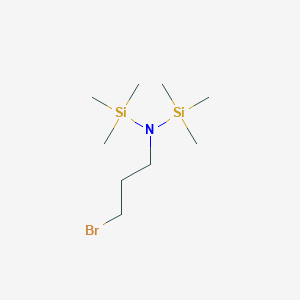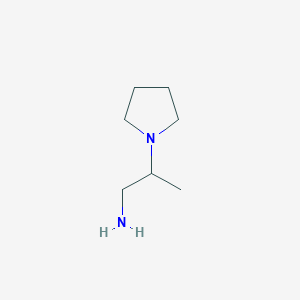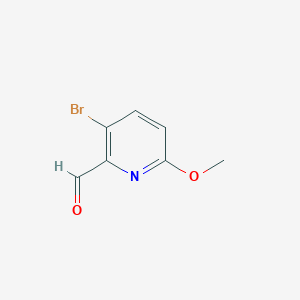
3-Bromo-6-methoxypicolinaldehyde
概要
説明
3-Bromo-6-methoxypicolinaldehyde is a heterocyclic aromatic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinaldehyde, where the bromine atom is substituted at the third position and a methoxy group at the sixth position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxypicolinaldehyde typically involves the bromination of 6-methoxypicolinaldehyde. One common method includes the following steps:
Starting Material: 6-Methoxypicolinaldehyde.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
化学反応の分析
Types of Reactions: 3-Bromo-6-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Condensation: Formation of Schiff bases or other condensation products with amines.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in chloroform.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Condensation: Primary amines under acidic or basic conditions.
Major Products:
Oxidation: 3-Bromo-6-methoxypicolinic acid.
Reduction: 3-Bromo-6-methoxypicolinalcohol.
Substitution: 3-Substituted-6-methoxypicolinaldehyde derivatives.
Condensation: Schiff bases and other condensation products.
科学的研究の応用
3-Bromo-6-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Bromo-6-methoxypicolinaldehyde is not extensively studied. its reactivity can be attributed to the presence of the aldehyde group, which can undergo various nucleophilic addition reactions. The bromine atom and methoxy group also influence its electronic properties and reactivity, making it a versatile intermediate in organic synthesis .
類似化合物との比較
- 3-Bromo-6-methoxypicolinic acid
- 3-Bromo-6-methoxypicolinalcohol
- 4-Bromopicolinaldehyde
- 6-Formylpicolinonitrile
- 5-Chloropicolinaldehyde
Comparison: 3-Bromo-6-methoxypicolinaldehyde is unique due to the simultaneous presence of a bromine atom and a methoxy group on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-Bromopicolinaldehyde lacks the methoxy group, affecting its electronic properties and reactivity. Similarly, 6-Formylpicolinonitrile has a nitrile group instead of a methoxy group, leading to different chemical behavior .
特性
IUPAC Name |
3-bromo-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXLHDCCJFFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454295 | |
| Record name | 3-Bromo-6-methoxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269058-49-3 | |
| Record name | 3-Bromo-6-methoxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




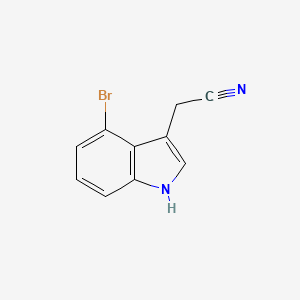


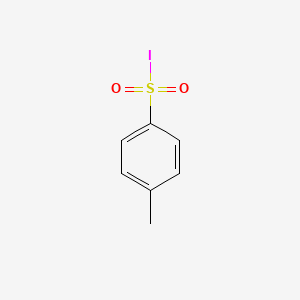
![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)
